molecular formula C27H29N5O B12424541 5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide

5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide

Cat. No.: B12424541
M. Wt: 439.6 g/mol
InChI Key: VWALNDUYELTTFN-UHFFFAOYSA-N
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Description

Dopamine D3 receptor ligand-1 is a compound that specifically targets the dopamine D3 receptor, a subtype of dopamine receptors. Dopamine receptors are part of the G protein-coupled receptor family and play a crucial role in the central nervous system. The dopamine D3 receptor is primarily found in the mesolimbic system, which is involved in cognition, emotion, and reward mechanisms . This ligand is of significant interest due to its potential therapeutic applications in treating neurological disorders such as schizophrenia, Parkinson’s disease, and drug addiction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dopamine D3 receptor ligand-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the Buchwald coupling of homopiperazine with an aryl bromide, followed by reaction with an alkyl bromide under basic conditions . The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate.

Industrial Production Methods: Industrial production of dopamine D3 receptor ligand-1 may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: Dopamine D3 receptor ligand-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Dopamine D3 receptor ligand-1 exerts its effects by binding to the dopamine D3 receptor, which is a G protein-coupled receptor. Upon binding, the ligand activates or inhibits the receptor, leading to changes in intracellular signaling pathways. The primary molecular targets include the G protein and downstream effectors such as adenylate cyclase and phospholipase C . This modulation of signaling pathways affects neurotransmitter release, receptor sensitivity, and overall neuronal activity .

Comparison with Similar Compounds

Uniqueness: Dopamine D3 receptor ligand-1 is unique due to its high selectivity and affinity for the dopamine D3 receptor, making it a valuable tool for studying this specific receptor subtype. Its distinct binding modes and pharmacological profile set it apart from other dopamine receptor ligands .

Properties

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

IUPAC Name

5-[4-(2-cyanophenyl)piperazin-1-yl]-N-(4-pyridin-2-ylphenyl)pentanamide

InChI

InChI=1S/C27H29N5O/c28-21-23-7-1-2-9-26(23)32-19-17-31(18-20-32)16-6-4-10-27(33)30-24-13-11-22(12-14-24)25-8-3-5-15-29-25/h1-3,5,7-9,11-15H,4,6,10,16-20H2,(H,30,33)

InChI Key

VWALNDUYELTTFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CC=CC=N3)C4=CC=CC=C4C#N

Origin of Product

United States

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